molecular formula C17H18N2O3 B15307379 Tert-butyl 4-(pyridine-2-amido)benzoate

Tert-butyl 4-(pyridine-2-amido)benzoate

Cat. No.: B15307379
M. Wt: 298.34 g/mol
InChI Key: WWGGJGGMKHXDQL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridine-2-amido)benzoate: is a chemical compound with significant potential in various scientific research fields. It is known for its unique structural characteristics and versatile properties, making it a valuable compound in drug development, catalysis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate can be achieved through various methods. One common approach involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. This method uses isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(pyridine-2-amido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed: The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(pyridine-2-amido)benzoate is used as an intermediate in the synthesis of other compounds.

Biology: In biological research, this compound is studied for its potential as a building block for biologically active molecules. It may be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: Its unique properties make it a valuable candidate for creating new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in catalysis and material sciences. Its versatile properties enable its use in various industrial processes, including the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: An intermediate for the preparation of antiviral protease inhibitors.

    Tert-butyl 4-(2-amino-ethyl)-benzoate: A related compound with different functional groups and applications.

Uniqueness: Tert-butyl 4-(pyridine-2-amido)benzoate stands out due to its unique structural characteristics, which confer specific properties and reactivity.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

tert-butyl 4-(pyridine-2-carbonylamino)benzoate

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)12-7-9-13(10-8-12)19-15(20)14-6-4-5-11-18-14/h4-11H,1-3H3,(H,19,20)

InChI Key

WWGGJGGMKHXDQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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